N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylphenyl, dimethoxy, and methylpiperidinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell division and signal transduction .
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets by binding to specific sites, leading to changes in the targets’ function . This interaction can result in the inhibition or activation of the targets, thereby altering cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a wide range of downstream effects . These effects can include changes in cell division, signal transduction, and other cellular processes .
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine, 6,7-dimethoxyquinoline, and 3-methylpiperidine. The synthetic route may involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of an amide bond between the quinoline derivative and 3-methylpiperidine using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core structure.
Piperidine Derivatives: Compounds like piperidine and methylpiperidine are structurally related to the piperidine moiety in the compound.
Uniqueness
The uniqueness of N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-18-8-10-19(11-9-18)27-21-14-23(26(30)29-12-6-7-17(2)16-29)28-22-15-25(32-4)24(31-3)13-20(21)22/h8-11,13-15,17H,5-7,12,16H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXVMAGTWSDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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